Apitolisib (GDC-0980) is a potent, selective, and orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinase. Developed for oncology research, it targets two critical nodes in the frequently dysregulated PI3K/Akt/mTOR signaling pathway. Its key procurement-relevant attributes include balanced, low-nanomolar potency against all Class I PI3K isoforms and mTOR, combined with favorable pharmacokinetic properties that facilitate consistent and reproducible dosing in preclinical models.
While numerous PI3K/mTOR pathway inhibitors exist, they are not functionally interchangeable for procurement. Close analogs and in-class substitutes exhibit significant variations in kinase selectivity, cellular potency, and particularly, pharmacokinetic properties like oral bioavailability and clearance. Substituting Apitolisib with a PI3K-only inhibitor like Pictilisib (GDC-0941) fails to address mTOR-driven signaling, a key mechanism of resistance. Furthermore, substituting with other dual inhibitors like Dactolisib (BEZ235) can lead to different *in vivo* exposure and off-target effects, compromising experimental reproducibility and translational relevance. The documented high oral bioavailability of Apitolisib simplifies *in vivo* study design, a practical advantage not universally shared by other inhibitors that may require more complex formulation or administration routes.
Apitolisib demonstrates favorable oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in *in vivo* models without requiring complex formulations. In mice, oral bioavailability was reported to be high, and in dogs, it reached up to 125%. This contrasts with other inhibitors, such as the PI3K-selective Pictilisib (GDC-0941), which showed lower bioavailability in species like monkeys (18.6%).
| Evidence Dimension | Oral Bioavailability (%) |
| Target Compound Data | Up to 125% (in dogs) |
| Comparator Or Baseline | Pictilisib (GDC-0941): 18.6% (in monkeys) |
| Quantified Difference | Significantly higher bioavailability in comparable preclinical species. |
| Conditions | Pharmacokinetic studies in preclinical animal models (dog for Apitolisib, monkey for Pictilisib). |
High oral bioavailability reduces dosing complexity and variability in animal studies, leading to more reproducible and reliable experimental outcomes.
Apitolisib exhibits potent and well-balanced inhibitory activity against all Class I PI3K isoforms and mTOR. Its biochemical potency against PI3Kα is 5 nM (IC50) and against mTOR is 17 nM (Ki). This dual action contrasts sharply with PI3K-selective inhibitors like Pictilisib (GDC-0941), which has a PI3Kα IC50 of 3 nM but is significantly less active against mTOR (193-fold less active than against p110α). This balanced dual inhibition is critical for comprehensively blocking the pathway and mitigating resistance mechanisms.
| Evidence Dimension | Biochemical Potency (IC50/Ki) |
| Target Compound Data | PI3Kα IC50: 5 nM; mTOR Ki: 17 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα IC50: 3 nM; mTOR activity is 193-fold lower. |
| Quantified Difference | Apitolisib maintains potent, low-nanomolar activity against both PI3K and mTOR, whereas Pictilisib is highly selective for PI3K. |
| Conditions | Cell-free biochemical kinase assays. |
For studies requiring comprehensive pathway blockade, Apitolisib's dual-target profile provides a clear advantage over PI3K-selective inhibitors, which can allow for mTOR-mediated escape signaling.
The dual inhibition of PI3K and mTOR by Apitolisib translates to robust *in vivo* activity. In xenograft models, Apitolisib demonstrated potent, dose-dependent tumor growth inhibition at doses as low as 1 mg/kg. In a head-to-head comparison within a breast cancer xenograft model (KPL-4), Apitolisib (GDC-0980) achieved greater tumor growth inhibition than the PI3K-selective inhibitor Pictilisib (GDC-0941) at equivalent dose levels, highlighting the therapeutic advantage of dual pathway blockade in a practical application setting.
| Evidence Dimension | Tumor Growth Inhibition (TGI) |
| Target Compound Data | Greater TGI at equivalent doses. |
| Comparator Or Baseline | Pictilisib (GDC-0941): Lower TGI at equivalent doses. |
| Quantified Difference | Qualitatively superior anti-tumor activity in a direct comparison. |
| Conditions | KPL-4 breast cancer xenograft model in mice. |
This evidence demonstrates that Apitolisib's dual-action mechanism provides a tangible performance benefit in preclinical cancer models over a closely related, PI3K-only inhibitor.
Apitolisib's high and reliable oral bioavailability makes it the right choice for long-term *in vivo* cancer models where consistent drug exposure is critical for data integrity. Its pharmacokinetic profile simplifies dosing regimens and reduces the experimental variability often associated with compounds requiring complex formulations or parenteral administration.
Due to its balanced, potent inhibition of both PI3K and mTOR, Apitolisib is an essential tool for studying and overcoming resistance mechanisms that emerge from mTORC1/2 signaling when only PI3K is targeted. Its demonstrated superior efficacy over PI3K-only inhibitors in certain models makes it ideal for this line of research.
In *in vitro* studies of cancer cell lines, particularly those with known PIK3CA mutations or PTEN loss, Apitolisib provides robust, dual-target engagement. This ensures a more complete shutdown of the PI3K/Akt/mTOR pathway compared to single-target agents, providing clearer, more definitive results in proliferation, apoptosis, and signaling assays.